molecular formula C12H14O B6326272 3-(4-Isopropyl-phenyl)-prop-2-yn-1-ol, 97% CAS No. 288101-00-8

3-(4-Isopropyl-phenyl)-prop-2-yn-1-ol, 97%

Cat. No. B6326272
CAS RN: 288101-00-8
M. Wt: 174.24 g/mol
InChI Key: NSISXVKKNXUSJC-UHFFFAOYSA-N
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Description

This compound is an organic molecule with a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) that is substituted with an isopropyl group (a carbon atom bonded to two hydrogen atoms and one methyl group) and a prop-2-yn-1-ol group (a three-carbon chain with a triple bond and a hydroxyl group). .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving phenylmagnesium bromide and trimethyl borate .


Molecular Structure Analysis

The molecular structure would likely consist of a phenyl ring with the isopropyl group and the prop-2-yn-1-ol group attached. The exact structure would depend on the positions of these attachments .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. It’s important to always handle chemicals with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its potential applications. It could be used in a variety of fields, including organic synthesis, medicinal chemistry, and materials science .

properties

IUPAC Name

3-(4-propan-2-ylphenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSISXVKKNXUSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Isopropylphenylethynylcarbinol

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